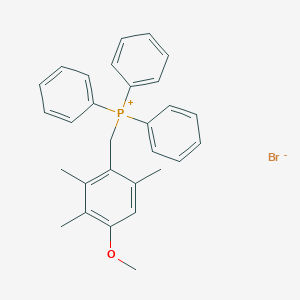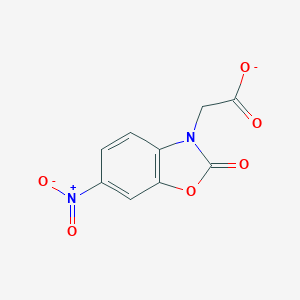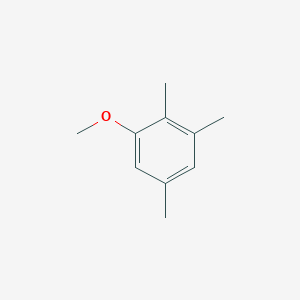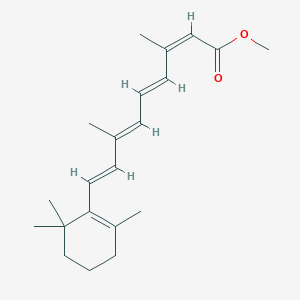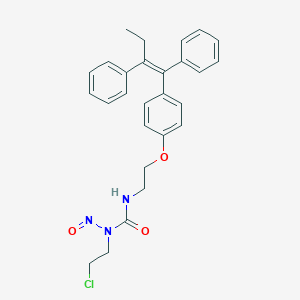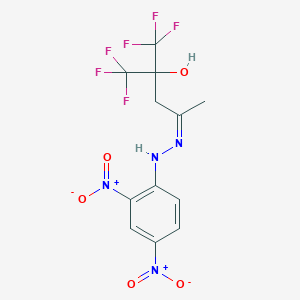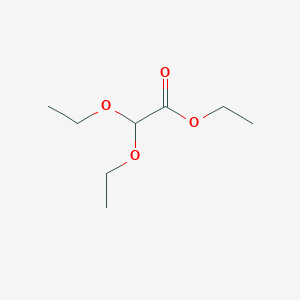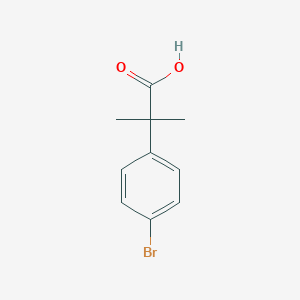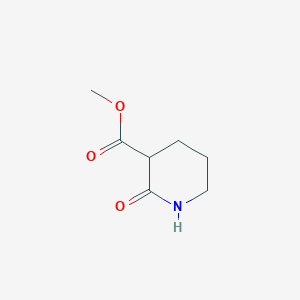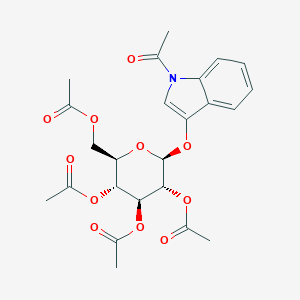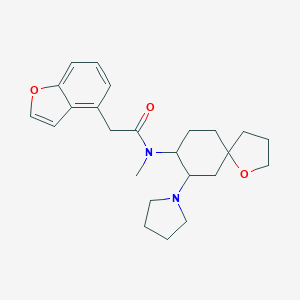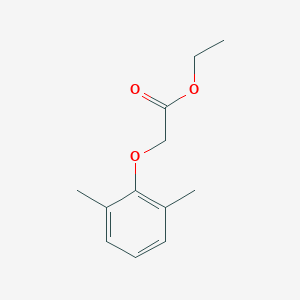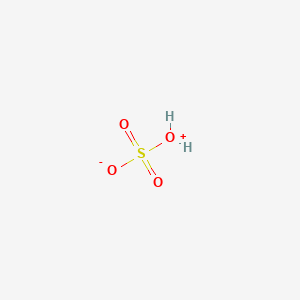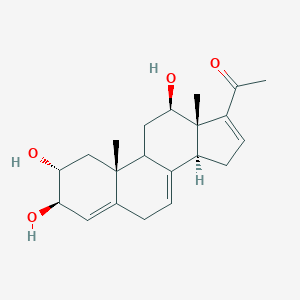
Stizophyllin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stizophyllin is a natural product isolated from the leaves of Stizophyllum commune, a tropical mushroom found in Southeast Asia. It has been studied for its potential use in scientific research due to its unique chemical structure and various biological activities.
Aplicaciones Científicas De Investigación
Antineoplastic and Antimutagenic Properties
Stizophyllin, a derivative of chlorophyll, has been noted for its significant biological activities, particularly in the fields of antineoplastic and antimutagenic research. Zeng En-quan (2010) discusses the clinical applications of chlorophyllin, highlighting its potential in cancer therapy due to its unique antineoplastic and antimutagenic activities (Zeng En-quan, 2010).
Hepatoprotective Effects in Diabetic Models
In a study by A. Patar et al. (2018), the hepatoprotective effects of chlorophyllin were explored in a diabetic mouse model. The study found that chlorophyllin treatment could significantly reduce oxidative stress and apoptosis in the liver of diabetic mice, suggesting its potential in managing diabetes-related liver complications (A. Patar et al., 2018).
Propiedades
Número CAS |
109237-00-5 |
|---|---|
Nombre del producto |
Stizophyllin |
Fórmula molecular |
C21H28O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1-[(2R,3R,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H28O4/c1-11(22)14-6-7-15-13-5-4-12-8-17(23)18(24)10-20(12,2)16(13)9-19(25)21(14,15)3/h5-6,8,15-19,23-25H,4,7,9-10H2,1-3H3/t15-,16?,17+,18+,19+,20-,21+/m0/s1 |
Clave InChI |
IWQKGRNFKYKJHS-VUZPHRLFSA-N |
SMILES isomérico |
CC(=O)C1=CC[C@@H]2[C@@]1([C@@H](CC3C2=CCC4=C[C@H]([C@@H](C[C@]34C)O)O)O)C |
SMILES |
CC(=O)C1=CCC2C1(C(CC3C2=CCC4=CC(C(CC34C)O)O)O)C |
SMILES canónico |
CC(=O)C1=CCC2C1(C(CC3C2=CCC4=CC(C(CC34C)O)O)O)C |
Sinónimos |
2,3,12-trihydroxypregna-4,7,16-trien-20-one stizophyllin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



